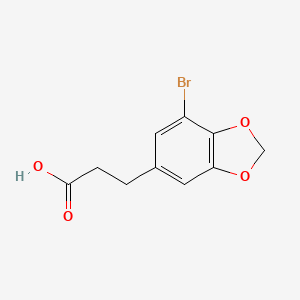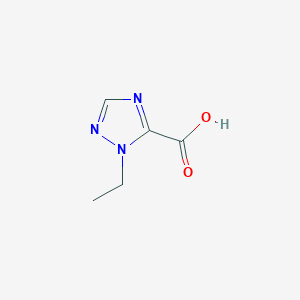
4-(4-Cyclopentylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopentylpiperazin-1-yl)quinazoline is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities . The structure of this compound includes a quinazoline core linked to a cyclopentylpiperazine moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-(4-Cyclopentylpiperazin-1-yl)quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like palladium and copper are used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and cost-effective methods. One-pot synthesis and green chemistry approaches are commonly used to minimize waste and reduce environmental impact . For example, the condensation of substituted anthranilamides with aldehydes in the presence of copper oxide has been reported as an efficient method for synthesizing quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
4-(4-Cyclopentylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can exert anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for treating hypertension and urinary retention associated with benign prostatic hyperplasia.
Erlotinib: Used for treating non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for treating non-small cell lung cancer.
Uniqueness
4-(4-Cyclopentylpiperazin-1-yl)quinazoline is unique due to its specific structure, which includes a cyclopentylpiperazine moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C17H22N4/c1-2-6-14(5-1)20-9-11-21(12-10-20)17-15-7-3-4-8-16(15)18-13-19-17/h3-4,7-8,13-14H,1-2,5-6,9-12H2 |
InChI Key |
SDYJUASJEOPULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


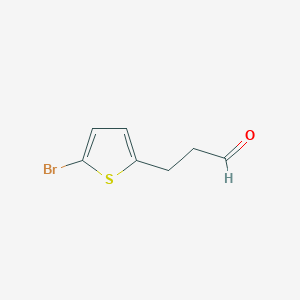
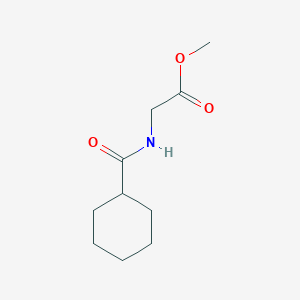

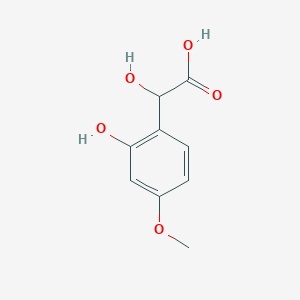
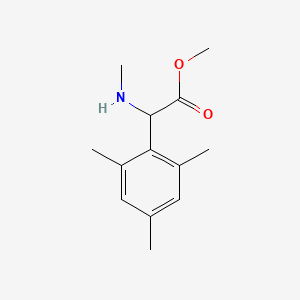
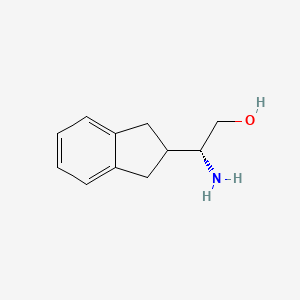
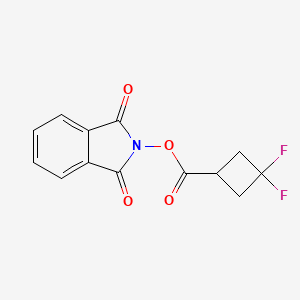
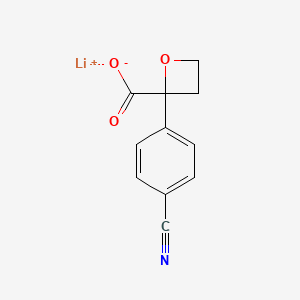
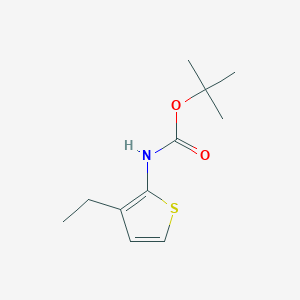
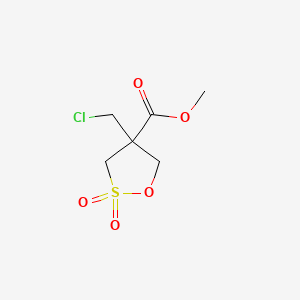
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
